molecular formula C30H29Cl2N5O5 B455234 DIETHYL 1-(2-{3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE

DIETHYL 1-(2-{3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE

Cat. No.: B455234
M. Wt: 610.5g/mol
InChI Key: ZNAPTAQCZXVKHZ-CAPFRKAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 1-{2-[7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This compound features a unique structure that includes a triazole ring, an indazole moiety, and chlorinated aromatic rings, making it a subject of interest for researchers.

Preparation Methods

The synthesis of DIETHYL 1-(2-{3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Indazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indazole ring.

    Introduction of the Chlorobenzylidene Group: The chlorobenzylidene group is introduced via a condensation reaction with an appropriate aldehyde.

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.

    Final Coupling and Esterification: The final step involves coupling the intermediate compounds and esterification to form the diethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Diethyl 1-{2-[7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: The unique structural features make it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic compounds, including agrochemicals and dyes.

Mechanism of Action

The mechanism of action of DIETHYL 1-(2-{3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and indazole-based compounds. Some examples are:

    1-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole: This compound shares the indazole and chlorobenzylidene moieties but lacks the triazole ring.

    Diethyl 2-(4-chlorophenyl)-1,1-cyclopropanedicarboxylate: This compound has a similar ester functionality but differs in the core structure.

The uniqueness of DIETHYL 1-(2-{3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE lies in its combination of the triazole ring, indazole moiety, and chlorinated aromatic rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H29Cl2N5O5

Molecular Weight

610.5g/mol

IUPAC Name

diethyl 1-[2-[(7E)-3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]triazole-4,5-dicarboxylate

InChI

InChI=1S/C30H29Cl2N5O5/c1-3-41-29(39)26-28(30(40)42-4-2)36(35-33-26)17-24(38)37-27(19-10-14-22(32)15-11-19)23-7-5-6-20(25(23)34-37)16-18-8-12-21(31)13-9-18/h8-16,23,27H,3-7,17H2,1-2H3/b20-16+

InChI Key

ZNAPTAQCZXVKHZ-CAPFRKAQSA-N

SMILES

CCOC(=O)C1=C(N(N=N1)CC(=O)N2C(C3CCCC(=CC4=CC=C(C=C4)Cl)C3=N2)C5=CC=C(C=C5)Cl)C(=O)OCC

Isomeric SMILES

CCOC(=O)C1=C(N(N=N1)CC(=O)N2C(C3CCC/C(=C\C4=CC=C(C=C4)Cl)/C3=N2)C5=CC=C(C=C5)Cl)C(=O)OCC

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)CC(=O)N2C(C3CCCC(=CC4=CC=C(C=C4)Cl)C3=N2)C5=CC=C(C=C5)Cl)C(=O)OCC

Origin of Product

United States

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